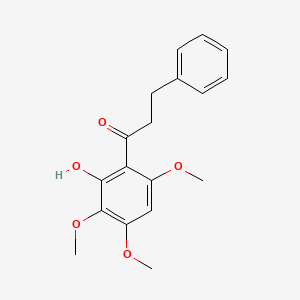

2'-Hydroxy-3',4',6'-trimethoxydihydrochalcone

描述

属性

IUPAC Name |

1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-21-14-11-15(22-2)18(23-3)17(20)16(14)13(19)10-9-12-7-5-4-6-8-12/h4-8,11,20H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGKDMWKUSDLNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Table 1: Reaction Parameters for Chalcone Intermediate

Table 2: Hydrogenation Conditions

| Catalyst Loading | Pressure | Temperature | Yield (%) |

|---|---|---|---|

| 10% Pd/C (0.8 g) | 5 mmHg H₂ | 25°C | 78 |

| 5% Pd/C (1.2 g) | 10 mmHg H₂ | 40°C | 72 |

Analytical Validation

- Purity : HPLC (99.3% for intermediates)

- Structural confirmation :

Industrial-Scale Considerations

- Cost drivers : Pd/C catalyst recycling, solvent recovery

- Safety : H₂ handling requires explosion-proof equipment

化学反应分析

Types of Reactions

2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

Oxidation: Formation of a diketone or quinone derivative

Reduction: Formation of a diol

Substitution: Formation of substituted chalcones with various functional groups

科学研究应用

2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes

作用机制

The mechanism of action of 2’-Hydroxy-3’,4’,6’-trimethoxydihydrochalcone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

Dihydrochalcones and chalcones share a common backbone but differ in saturation (chalcones have α,β-unsaturated ketones). Substitutions at key positions (e.g., hydroxyl, methoxy) critically influence bioactivity. Below is a comparison of Compound 8 with its analogs:

Table 1: Structural and Functional Comparison of Dihydrochalcones

Key Findings from Comparative Studies

Anti-Inflammatory Activity

- Compound 8 and its chalcone analog (Compound 2 ) both inhibit nitrite production in BV2 and RAW264.7 cells, but 8 exhibits lower cytotoxicity at 40 µM compared to 2 .

- 4-Hydroxy-2,6,4′-trimethoxydihydrochalcone (Compound 6 ) shows superior neuroprotective effects (EC₅₀ = 1.48 µM) but lacks anti-inflammatory data .

Structural-Activity Relationships (SAR)

- Hydroxyl vs. Methoxy Groups : The 2'-hydroxy group in Compound 8 enhances hydrogen bonding with inflammatory targets (e.g., NF-κB), while methoxy substitutions improve lipid solubility and membrane permeability .

- Saturation Effects : Dihydrochalcones (e.g., 8 ) generally exhibit reduced cytotoxicity compared to unsaturated chalcones (e.g., 2 ) due to decreased electrophilicity .

生物活性

2'-Hydroxy-3',4',6'-trimethoxydihydrochalcone is a dihydrochalcone derivative, notable for its diverse biological activities. This compound is characterized by its unique structure, featuring three methoxy groups at the 3', 4', and 6' positions, along with a hydroxyl group at the 2' position of the aromatic ring. Its molecular formula is and it has been the subject of various studies due to its potential applications in medicinal chemistry and natural product research.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This activity is attributed to its ability to donate electrons and stabilize free radicals, thus protecting cellular components from damage.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in various in vitro studies. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In experiments involving lipopolysaccharide (LPS)-induced BV2 microglial cells and RAW264.7 macrophages, this compound significantly reduced nitrite production, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains and fungi, suggesting its potential use in developing new antimicrobial agents . The mechanism of action appears to involve disrupting microbial cell membranes and inhibiting essential metabolic processes.

The biological activities of this compound can be attributed to several mechanisms:

- Scavenging Free Radicals : The presence of hydroxyl and methoxy groups contributes to its electron-donating ability.

- Inhibition of Pro-inflammatory Pathways : The compound inhibits key signaling pathways such as NF-κB, which plays a critical role in inflammation.

- Antimicrobial Mechanisms : It may interfere with microbial cell wall synthesis and disrupt membrane integrity.

Case Studies

-

Study on Antioxidant Activity :

A study evaluated the antioxidant capacity of various flavonoids, including this compound. Results indicated that this compound exhibited a higher radical scavenging activity compared to other tested flavonoids, making it a promising candidate for further research in oxidative stress-related conditions. -

Anti-inflammatory Research :

In a controlled experiment involving LPS-induced inflammation in BV2 cells, treatment with this compound resulted in a marked decrease in pro-inflammatory markers. The findings suggest that this compound could be beneficial in managing neuroinflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Dihydroquercetin | Moderate | High | High |

| 2-Hydroxyflavone | Low | Moderate | Low |

常见问题

Basic: What are the key structural features of 2'-Hydroxy-3',4',6'-trimethoxydihydrochalcone, and how do they influence its chemical reactivity?

The compound belongs to the dihydrochalcone subclass, characterized by a reduced chalcone backbone (C6-C3-C6). Its substituents include:

- R1 = OH at the 2' position (phenolic hydroxyl group).

- R2 = R4 = OCH3 (methoxy groups at 3' and 6' positions).

- R3 = H (no substitution at 4').

- R5 = O (keto group in the central chain) .

The 2'-OH group contributes to hydrogen bonding and antioxidant activity, while methoxy substitutions enhance lipophilicity and influence electronic effects, altering reactivity in electrophilic substitution or oxidation reactions.

Basic: What spectroscopic and computational methods are used for structural elucidation of this compound?

- NMR Spectroscopy : 1H and 13C NMR identify substituent positions and confirm the dihydrochalcone backbone. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons show splitting patterns dependent on substitution .

- DFT Calculations : GIAO-mPW1PW91/6-31G(d) methods predict 13C NMR chemical shifts, particularly for carbons adjacent to electron-donating groups (e.g., methoxy), reducing experimental ambiguity .

Advanced: How can Density Functional Theory (DFT) resolve discrepancies in NMR assignments for complex chalcone derivatives?

DFT-based approaches, such as GIAO (Gauge-Independent Atomic Orbital), simulate NMR chemical shifts by modeling molecular conformations and electron distribution. For example:

- Scaling factors adjust calculated shifts to match experimental data, addressing discrepancies in carbons near methoxy or hydroxyl groups.

- Conformational analysis identifies dominant rotamers, improving accuracy for flexible structures like dihydrochalcones .

Advanced: How should researchers address contradictions in reported pharmacological activities of this compound?

- Model Specificity : Anti-inflammatory effects in BV2 microglia and RAW264.7 macrophages (e.g., nitrite inhibition) may vary due to cell-type-specific signaling pathways .

- Structural Comparisons : Contrast activity with analogs (e.g., 2'-hydroxy-3',4',6'-trimethoxychalcone) to isolate substituent effects. For instance, dihydrochalcones often show reduced cytotoxicity compared to unsaturated chalcones .

- Dose-Response Validation : Ensure consistent dosing ranges across studies to rule out concentration-dependent effects.

Basic: What methods are used to isolate or synthesize this compound?

- Natural Extraction : Isolated from Lindera erythrocarpa via solvent extraction (e.g., methanol) followed by chromatographic purification (e.g., silica gel, HPLC) .

- Semi-Synthesis : Hydrogenation of precursor chalcones (e.g., 2'-hydroxy-3',4',6'-trimethoxychalcone) using catalysts like Pd/C under H2 atmosphere .

Advanced: What in vitro models are suitable for evaluating its anti-inflammatory activity?

- BV2 Microglia : Measure nitrite (NO) production via LPS-induced inflammation, with IC50 values indicating potency .

- RAW264.7 Macrophages : Assess cytokine (e.g., TNF-α, IL-6) suppression using ELISA.

- Mechanistic Studies : Western blotting for NF-κB or MAPK pathway proteins to link activity to molecular targets .

Advanced: How do substituent variations in dihydrochalcones affect their bioactivity?

Compare structural analogs from the Fissistigma genus ( ):

- Methoxy vs. Hydroxyl : Increased methoxy groups (e.g., 3',6'-OCH3) enhance membrane permeability but may reduce hydrogen-bonding capacity.

- Positional Effects : 2'-OH is critical for radical scavenging, while 4'-OCH3 in related compounds (e.g., kanakugiol) correlates with antifungal activity .

Basic: What factors influence the stability of this compound in experimental conditions?

- Solubility : Limited aqueous solubility (use DMSO or methanol stock solutions; store at -20°C).

- Light Sensitivity : Protect from UV exposure due to phenolic oxidation.

- pH Sensitivity : Deprotonation of 2'-OH at alkaline pH may alter reactivity .

Advanced: How can HPLC methods be optimized for purity analysis?

- Column : C18 reverse-phase column (e.g., 5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile/water (0.1% formic acid) improves peak resolution for polar substituents.

- Detection : UV at 280 nm (aromatic absorption) or MS for low-concentration samples .

Advanced: What challenges exist in confirming the mechanism of action for this compound?

- Broad Target Potential : Chalcones often interact with multiple pathways (e.g., NF-κB, ROS, caspases), complicating mechanistic studies .

- Metabolite Interference : Rapid hepatic metabolism may generate active derivatives, necessitating metabolite profiling.

- Species-Specific Responses : Differences between murine (BV2, RAW264.7) and human cell lines require validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。